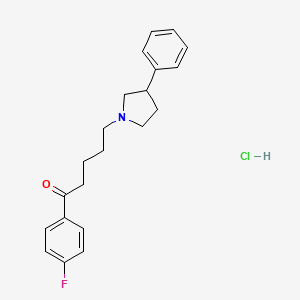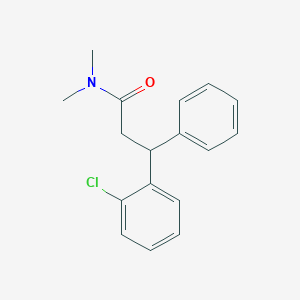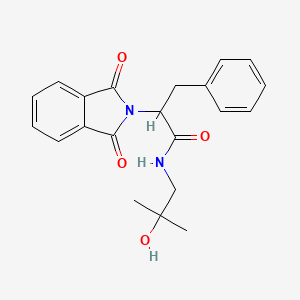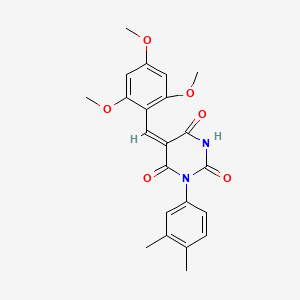
1-(4-fluorophenyl)-5-(3-phenyl-1-pyrrolidinyl)-1-pentanone hydrochloride
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-(3-phenyl-1-pyrrolidinyl)-1-pentanone hydrochloride, also known as fluorophenylpyrrolidinyl ketone (fluroketone), is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to bind to the active site of proteases, which are enzymes that break down proteins.
Wirkmechanismus
The mechanism of action of fluroketone involves its ability to bind to the active site of proteases, thereby inhibiting their activity. Fluroketone forms a covalent bond with the active site of proteases, which prevents the proteases from breaking down proteins. This inhibition of protease activity can lead to the accumulation of misfolded proteins, which can have detrimental effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of fluroketone depend on the specific protease that is being inhibited. Inhibition of cathepsin B and L has been shown to reduce the invasiveness and metastasis of cancer cells. Inhibition of proteases involved in viral replication can prevent the replication of viruses and reduce their pathogenicity. However, the inhibition of proteases can also have negative effects on cellular function, as the accumulation of misfolded proteins can lead to cellular stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using fluroketone in lab experiments is its selectivity for specific proteases, which allows for targeted inhibition of protease activity. Fluroketone is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using fluroketone is its potential toxicity, as the inhibition of protease activity can have negative effects on cellular function. Additionally, the covalent bond formed between fluroketone and proteases can be difficult to reverse, which can limit the usefulness of fluroketone in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of fluroketone in scientific research. One area of interest is the development of fluroketone derivatives with improved selectivity and potency for specific proteases. Another area of interest is the use of fluroketone in the study of proteases involved in diseases such as Parkinson's disease and Huntington's disease. Additionally, the use of fluroketone in combination with other protease inhibitors or chemotherapeutic agents may have synergistic effects on cancer cell growth and metastasis.
Wissenschaftliche Forschungsanwendungen
Fluroketone has been used in various scientific research applications, including the study of proteases and their role in diseases such as cancer and Alzheimer's disease. Fluroketone has been shown to selectively inhibit the activity of proteases such as cathepsin B and L, which are involved in the progression of cancer and neurodegenerative diseases. Fluroketone has also been used in the study of viral infections, as proteases play a crucial role in the replication of viruses such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO.ClH/c22-20-11-9-18(10-12-20)21(24)8-4-5-14-23-15-13-19(16-23)17-6-2-1-3-7-17;/h1-3,6-7,9-12,19H,4-5,8,13-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHLUWTAWDPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)
![N-benzyl-N-[2-({2-[1-(3-methoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923712.png)

![N-(2-bromophenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]methanesulfonamide](/img/structure/B3923717.png)
![3-(3,4-dimethoxyphenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923725.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923733.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923737.png)
![4-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3923743.png)


![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}methylamine](/img/structure/B3923804.png)
![N-{4-[(dimethylamino)methyl]benzyl}-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3923805.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3923808.png)